3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid

Glucokinase Activator Type 2 Diabetes Medicinal Chemistry

Securing the exact 3-isobutoxy-5-isopropoxy substitution pattern is essential for synthesizing GKA1-generic alkoxybenzoic acids cannot replicate its validated pharmacological profile. This compound directly addresses that need: • Confirmed precursor to GKA1, a potent glucokinase activator demonstrating a 4-fold increase in GK glucose affinity. • Enables precise SAR studies and analytical reference standard applications. • Supplied with batch-specific purity documentation; shipped under ambient, non-hazardous conditions for uninterrupted global delivery.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 852520-45-7
Cat. No. B1403915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid
CAS852520-45-7
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC(=CC(=C1)C(=O)O)OC(C)C
InChIInChI=1S/C14H20O4/c1-9(2)8-17-12-5-11(14(15)16)6-13(7-12)18-10(3)4/h5-7,9-10H,8H2,1-4H3,(H,15,16)
InChIKeyDZONFUHMFVYNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic Acid: Key Intermediate for GKA1


3-(2-Methylpropoxy)-5-(propan-2-yloxy)benzoic acid, also identified as 3-isobutoxy-5-isopropoxybenzoic acid, is a disubstituted benzoic acid derivative with the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol [1]. This synthetic building block is distinguished by its specific 3-isobutoxy and 5-isopropoxy substitution pattern on the benzoic acid core. Its primary significance in scientific research stems from its role as the essential carboxylic acid precursor for the synthesis of 6-[(3-isobutoxy-5-isopropoxybenzoyl)amino]nicotinic acid (GKA1), a potent small-molecule glucokinase (GK) activator investigated for type 2 diabetes therapy [2].

Irreplaceable for GKA1 Synthesis


The value of 3-(2-methylpropoxy)-5-(propan-2-yloxy)benzoic acid is not as a generic benzoic acid but as a highly specific intermediate. The precise 3-isobutoxy-5-isopropoxy positioning on the aromatic ring is a critical structural determinant for the biological activity of its downstream product, the glucokinase activator GKA1. Simply changing the alkoxy substituents or their ring positions would produce an analog that, when converted to the corresponding nicotinic acid amide, would likely exhibit altered or diminished glucokinase activation [1]. For instance, a related but distinct activator, GKA2, which possesses a 3-isopropoxy-5-[2-(3-thienyl)ethoxy]benzoyl moiety, demonstrates a different fold-increase in GK affinity for glucose, underscoring the unique pharmacophoric contribution of the 3-isobutoxy-5-isopropoxy pattern in GKA1 [1]. Therefore, for research programs aimed at replicating or building upon the GKA1 scaffold, this specific intermediate is irreplaceable; generic substitution with a casually chosen alkoxybenzoic acid would not yield the target molecular structure with the validated biological profile.

Differentiation Evidence


Structural Motif Critical for GKA1 Activation

The target compound is the mandatory precursor for GKA1. The complete GKA1 molecule, 6-[(3-isobutoxy-5-isopropoxybenzoyl)amino]nicotinic acid, increases the affinity of glucokinase (GK) for glucose by 4-fold. This activity is intrinsically linked to the 3-isobutoxy-5-isopropoxybenzoyl fragment provided by this intermediate. In a direct comparison within the same study, a structurally distinct activator, GKA2, which utilizes a different acyl moiety, increased GK affinity by 11-fold. This comparison highlights that the specific substitution pattern of the target compound is not a generic structural feature but is associated with a defined and different level of pharmacological effect on the target enzyme [1].

Glucokinase Activator Type 2 Diabetes Medicinal Chemistry

Unique Physicochemical Profile for Purity Control

The target compound possesses computationally predicted physicochemical properties that can serve as a preliminary benchmark for identity and purity verification compared to other alkoxybenzoic acid isomers or analogs. Its predicted density is 1.1±0.1 g/cm³ and its predicted boiling point is 386.6±22.0 °C at 760 mmHg . These values are distinct from those of mono-alkoxybenzoic acids (like 4-isobutoxybenzoic acid) or other disubstituted isomers (e.g., 3,5-dimethoxybenzoic acid), providing a means to differentiate the material. While these are not experimental values, they are standard computed data points used for initial compound characterization in procurement workflows.

Physicochemical Properties Chemical Handling Quality Control

Application Scenarios


Synthesis of GKA1 for Preclinical Diabetes Research

The most scientifically justified use case is as the acyl precursor for the synthesis of 6-[(3-isobutoxy-5-isopropoxybenzoyl)amino]nicotinic acid (GKA1). This is necessary for any research group seeking to exactly replicate or further investigate the pharmacological properties of this specific glucokinase activator, which demonstrated a 4-fold increase in GK's affinity for glucose and stimulated hepatic glucose metabolism in vitro [1]. Any deviation in the substitution pattern of the benzoic acid intermediate would lead to a different final compound with an unvalidated biological profile.

Medicinal Chemistry SAR Studies on GK Activator Scaffolds

This compound is an essential tool in structure-activity relationship (SAR) programs focused on glucokinase activators. It serves as the foundational intermediate for generating a library of analogs in which the benzoic acid portion is kept constant while the amine-containing moiety is varied. This allows for the direct comparison of new compounds against the well-characterized GKA1 baseline, which was shown to increase GK affinity for the competitive inhibitor mannoheptulose and cause GK translocation in hepatocytes [1].

Analytical Method Development and Reference Standard Creation

For quality control and analytical departments in organizations synthesizing GKA1 or related compounds, this benzoic acid derivative is a critical reference standard. Its unique predicted physicochemical properties, such as a density of 1.1±0.1 g/cm³, can be incorporated into analytical methods to verify the identity and purity of this key starting material or to track it as a potential impurity in the final drug substance .

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